molecular formula C13H27NO B13004736 N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine

N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine

Cat. No.: B13004736
M. Wt: 213.36 g/mol
InChI Key: VMHAJGRQLRMWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom and an ethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with 3-ethoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines with different degrees of hydrogenation.

    Substitution: The ethoxypropyl or ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce different amines.

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine is used as an intermediate in the synthesis of other organic compounds. It can be employed in the development of new materials or as a building block in complex organic synthesis.

Biology: In biological research, this compound may be used to study the effects of amines on biological systems. It can serve as a model compound to investigate the interactions between amines and biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be used in the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, or other products that require specific amine functionalities.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

  • N-(3-ethoxypropyl)-2-nitroaniline
  • N-(3-ethoxypropyl)-2-(4-methoxyphenoxy)acetamide
  • N-(3-ethoxypropyl)-3,4-dimethylbenzamide

Comparison: N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine is unique due to the presence of both an ethoxypropyl group and an ethyl group attached to the cyclohexane ring This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-3-12-6-8-13(9-7-12)14-10-5-11-15-4-2/h12-14H,3-11H2,1-2H3

InChI Key

VMHAJGRQLRMWBM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NCCCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.